molecular formula C17H16F2N2O4S B2527043 N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide CAS No. 1421441-50-0

N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Cat. No.: B2527043
CAS No.: 1421441-50-0
M. Wt: 382.38
InChI Key: UKIOCGRTSZZBKR-UHFFFAOYSA-N
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Description

N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a useful research compound. Its molecular formula is C17H16F2N2O4S and its molecular weight is 382.38. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is largely expressed in mast cells, which are innate immune cells that primarily reside at sites exposed to the external environment .

Mode of Action

This compound acts as a modulator of the MRGPRX2 receptor . It interacts with the receptor, leading to its activation or inhibition . The MRGPRX2 receptor is sensitive to a diverse group of ligands, including basic secretagogues, certain drugs, neuropeptides, and antimicrobial peptides .

Biochemical Pathways

Upon activation of the MRGPRX2 receptor, mast cells release pre-formed mediators from granules (e.g., histamine, proteases, and heparin) and newly synthesized mediators (e.g., thromboxane, prostaglandin D2, leukotriene C4, tumor necrosis factor alpha, eosinol chemotactor factor, and platelet-activating factor) that elicit allergic and inflammatory responses .

Pharmacokinetics

The compound is administered to a subject in need thereof, indicating that it has suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .

Result of Action

The activation of the MRGPRX2 receptor by this compound can mediate disorders including pseudo-allergic drug reactions, chronic itch (e.g., pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .

Action Environment

The action of this compound is influenced by the environment of the mast cells, which primarily reside at sites exposed to the external environment, such as the skin, oral/gastrointestinal mucosa, and respiratory tract . These cells express numerous receptors that respond to mechanical and chemical stimuli .

Biological Activity

N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, identified by its CAS number 1421441-50-0, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H16F2N2O4SC_{17}H_{16}F_{2}N_{2}O_{4}S, with a molecular weight of 382.4 g/mol. The structure features a morpholine core substituted with a difluoromethoxy phenyl group and a thiophen-2-ylmethyl moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC17H16F2N2O4SC_{17}H_{16}F_{2}N_{2}O_{4}S
Molecular Weight382.4 g/mol
CAS Number1421441-50-0

Biological Activity Overview

Recent studies have highlighted various biological activities associated with similar compounds that may provide insights into the activity of this compound.

Antifungal Activity

A study investigating related thiazole derivatives demonstrated significant antifungal activity against Candida albicans and Candida parapsilosis. Compounds with electronegative substituents, such as fluorine, exhibited enhanced activity due to increased lipophilicity and interaction with fungal enzymes . Although specific data on the target compound is limited, its structural similarities suggest potential antifungal properties.

Cytotoxicity Studies

Cytotoxicity analyses on synthesized derivatives indicated that compounds similar in structure to this compound showed varying degrees of toxicity towards NIH/3T3 cell lines. For instance, IC50 values were reported at 148.26 μM for one derivative, indicating moderate cytotoxicity . This suggests that while the compound may have therapeutic potential, it could also affect normal cell lines at certain concentrations.

The mechanisms through which compounds like this compound exert their effects are likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in fungal metabolism, such as 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi .
  • Lipophilicity : The presence of fluorine and other electronegative atoms enhances the lipophilic character of the compound, facilitating better membrane permeability and interaction with biological targets .

Case Studies and Research Findings

While specific case studies on this compound are scarce, the following findings from related research provide valuable context:

  • Antifungal Efficacy : A series of thiazole derivatives were tested for antifungal activity, revealing that those with stronger electronegative substituents displayed significantly improved efficacy against fungal strains compared to their less substituted counterparts .
  • Cytotoxicity Profiles : The cytotoxic effects observed in NIH/3T3 cells suggest that careful consideration must be given to the therapeutic index when developing drugs based on this scaffold .

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O4S/c18-17(19)25-12-4-1-3-11(7-12)20-16(23)14-9-24-10-15(22)21(14)8-13-5-2-6-26-13/h1-7,14,17H,8-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIOCGRTSZZBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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